

Spectroscopic Elucidation of 7-Bromoquinolin-6-ol: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name:	7-Bromoquinolin-6-ol
CAS No.:	84174-71-0
Cat. No.:	B3178856

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Executive Summary

7-Bromoquinolin-6-ol (CAS: 84174-71-0)[1] is a highly functionalized heterocyclic building block critical to modern medicinal chemistry and materials science. The unique juxtaposition of a hydrogen-bond-donating hydroxyl group at C6 and a cross-coupling-ready bromine atom at C7 makes it an invaluable intermediate for synthesizing kinase inhibitors, antimalarial agents, and advanced fluorophores.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of **7-bromoquinolin-6-ol**. By detailing the causal relationships between its electronic structure and its Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) signatures, this guide establishes a self-validating framework for researchers to confirm structural identity and purity with absolute confidence.

Structural & Electronic Profile

Understanding the spectroscopic data of **7-bromoquinolin-6-ol** requires analyzing the competing electronic effects across its fused bicyclic system. The quinoline core consists of an electron-deficient pyridine ring and a more electron-rich benzenoid ring[2].

- **Pyridine Ring (Positions 1-4):** The electronegative nitrogen atom (N1) withdraws electron density via both inductive and mesomeric effects, leaving the 2- and 4-positions highly electron-deficient[2]. Protons at these positions are significantly deshielded.
- **Benzenoid Ring (Positions 5-8):** The substitution pattern at C6 (-OH) and C7 (-Br) dictates the local electronic environment. The hydroxyl group acts as a strong π -donor, shielding the ortho-position (C5). Conversely, the bromine atom at C7 exerts a dual effect: its electronegativity inductively deshields the adjacent H8 proton, while its "heavy-atom effect" significantly shields the ipso-carbon (C7) in ^{13}C NMR.
- **Proton Isolation:** Because C6 and C7 are substituted, the only remaining protons on the benzenoid ring are at C5 and C8. Being para to each other across the fused system, they exhibit negligible scalar coupling ($J \approx 0$ Hz) and appear as distinct singlets—a critical diagnostic feature in ^1H NMR.

Spectroscopic Elucidation

Mass Spectrometry (ESI-MS)

Due to the basicity of the quinoline nitrogen, Positive Electrospray Ionization (ESI+) is the optimal technique. Bromine possesses two stable isotopes, ^{79}Br and ^{81}Br , which occur in a nearly 1:1 natural abundance (50.69% and 49.31%). Consequently, the molecular ion of **7-bromoquinolin-6-ol** (monoisotopic mass: 222.963 Da[3]) will exhibit a characteristic isotopic doublet separated by 2 m/z units.

Table 1: High-Resolution ESI-MS Fragmentation Profile

Fragment Ion	Exact m/z (79 Br / 81 Br)	Relative Intensity	Structural Assignment / Causality
[M+H] +	223.971 / 225.969	100% (Base Peak)	Protonation at the quinoline nitrogen. 1:1 ratio confirms a single Br atom.
[M+H - CO] +	195.976 / 197.974	~15%	Expulsion of carbon monoxide (-28 Da), highly characteristic of phenolic heterocycles.
[M+H - HCN] +	196.960 / 198.958	~10%	Cleavage of the pyridine ring (-27 Da), typical for quinoline scaffolds.
[M+H - Br] +	145.053	~5%	Homolytic/heterolytic cleavage of the C-Br bond.

Nuclear Magnetic Resonance (NMR)

To prevent the hydroxyl proton from broadening into the baseline due to chemical exchange, anhydrous DMSO- d6 is the preferred solvent.

Table 2: 1 H NMR Assignments (400 MHz, DMSO- d6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Electronic Causality
10.65	Singlet (br)	1H	-OH	Highly deshielded due to hydrogen bonding; exchanges with D ₂ O.
8.78	dd (J = 4.2, 1.6 Hz)	1H	H2	Strongly deshielded by the adjacent electronegative N1 atom.
8.25	dd (J = 8.3, 1.6 Hz)	1H	H4	Deshielded by mesomeric withdrawal from N1[2].
8.18	Singlet	1H	H8	Deshielded by the inductive effect of the ortho-bromine at C7.
7.45	dd (J = 8.3, 4.2 Hz)	1H	H3	Resides in a meta-like position to N1; relatively unaffected.
7.32	Singlet	1H	H5	Strongly shielded by the π - donating ortho-hydroxyl group at C6.

Table 3: 13 C NMR Assignments (100 MHz, DMSO- d6)

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Electronic Causality
154.2	Quaternary	C6	Ipso to the electronegative oxygen atom.
149.5	CH	C2	α to the quinoline nitrogen.
145.8	Quaternary	C8a	Bridgehead carbon adjacent to nitrogen.
134.5	CH	C4	γ to the quinoline nitrogen.
132.1	CH	C8	Aromatic CH adjacent to the heavy bromine atom.
128.4	Quaternary	C4a	Bridgehead carbon.
122.1	CH	C3	β to the quinoline nitrogen.
112.5	CH	C5	Shielded by the ortho-hydroxyl group.
109.8	Quaternary	C7	Ipso to bromine; shielded by the halogen's heavy-atom effect.

Infrared Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically the C-Br and O-H bonds, which define the molecule's reactivity.

Table 4: FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm ⁻¹)	Intensity	Mode	Structural Significance
3350 - 3100	Strong, Broad	O-H stretch	Broadening is caused by extensive intermolecular hydrogen bonding in the solid state.
3050	Weak	C-H stretch	Aromatic sp ² C-H stretching.
1625	Medium	C=N stretch	Confirms the intact quinoline heterocyclic core.
1580, 1500	Strong	C=C stretch	Aromatic skeletal ring vibrations.
1260	Strong	C-O stretch	Phenolic carbon-oxygen single bond stretching.
1055	Medium	C-Br bend	In-plane bending of the heavy carbon-bromine bond.
880	Strong	C-H out-of-plane	Diagnostic for isolated aromatic protons (H5 and H8).

Standardized Experimental Protocols

Protocol 1: LC-MS Sample Preparation and Tuning

- Preparation: Dissolve 1 mg of **7-bromoquinolin-6-ol** in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to facilitate protonation.
- Instrument Tuning: Set the ESI source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

- Self-Validation Check: Extract the ion chromatogram for the molecular ion. Crucial: Calculate the intensity ratio of m/z 223.97 to 225.97. It must be exactly 1:1 ($\pm 5\%$). Any significant deviation indicates isobaric interference, impurity co-elution, or degradation.

Protocol 2: NMR Acquisition Parameters

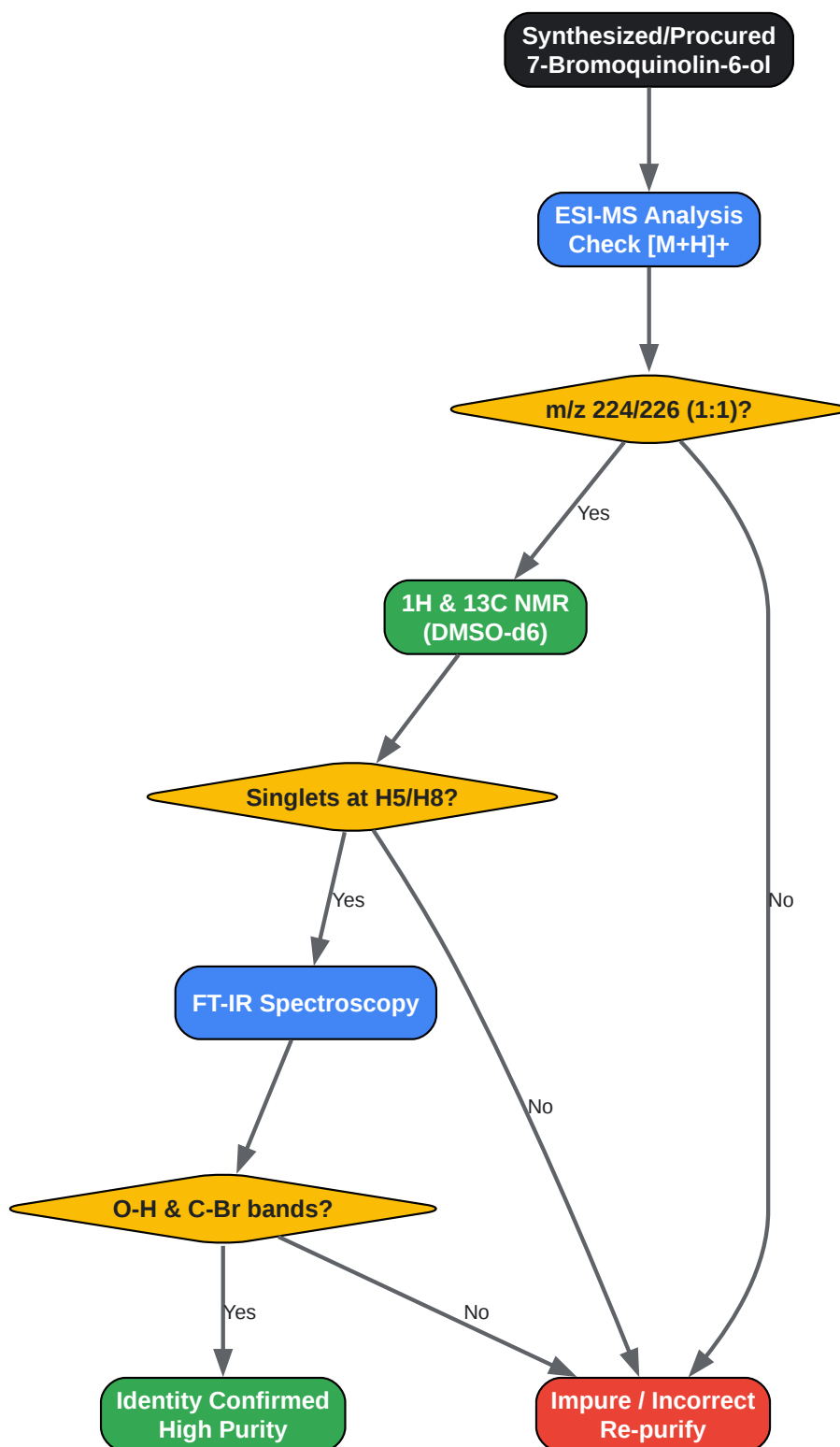
- Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d_6 (stored over 4Å molecular sieves).
- Acquisition: Acquire 1 H NMR at 298 K with a minimum of 16 scans. Set the relaxation delay (d_1) to 2.0 seconds to ensure complete relaxation of the isolated protons.
- Self-Validation Check: Integrate the aromatic region. The sum of the pyridine ring protons (H2, H3, H4) must equal 3.0, and the sum of the benzenoid singlets (H5, H8) must equal 2.0. If the -OH peak at δ 10.65 is missing, check the water peak at δ 3.33; excess water causes rapid proton exchange, masking the hydroxyl signal.

Protocol 3: FT-IR ATR Analysis

- Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.
- Acquisition: Perform a background scan (32 scans, 4 cm^{-1} resolution) immediately prior to sample analysis to subtract atmospheric CO_2 and H_2O . Apply a few milligrams of the solid powder directly to the crystal and apply uniform pressure using the anvil.
- Self-Validation Check: Inspect the baseline between 3800-4000 cm^{-1} . It must be completely flat. Artifactual slopes here indicate poor background subtraction, which will invalidate the interpretation of the critical O-H stretch at 3350 cm^{-1} .

Data Validation Workflow

The following decision-tree diagram outlines the logical progression for validating the structural integrity of a synthesized or procured batch of **7-bromoquinolin-6-ol**.



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Fig 1. Decision-tree workflow for the spectroscopic validation of **7-bromoquinolin-6-ol**.

References

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Sources

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